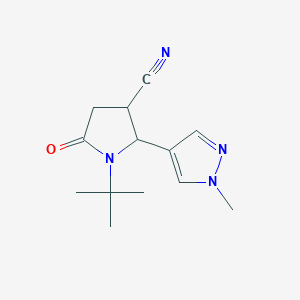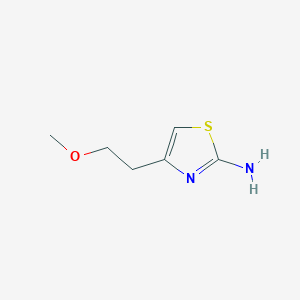
6-Amino-2,4-dimethylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-amino-2,4-dimetilpiridina-3-carboxílico es un compuesto orgánico heterocíclico con la fórmula molecular C8H10N2O2. Se caracteriza por un anillo de piridina sustituido con grupos amino, metil y ácido carboxílico.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del ácido 6-amino-2,4-dimetilpiridina-3-carboxílico se puede lograr a través de varios métodos. Un enfoque común involucra la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, materiales de partida como el cianoacetato y la urea se pueden utilizar en un proceso de dos pasos que involucra la ciclización y la metilación posterior . Las condiciones de reacción típicamente implican calentamiento y el uso de catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial del ácido 6-amino-2,4-dimetilpiridina-3-carboxílico puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para aislar el compuesto de las mezclas de reacción. Además, los métodos industriales se centran en minimizar el desperdicio y mejorar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-amino-2,4-dimetilpiridina-3-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.
Sustitución: Los grupos amino y metil pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción pueden variar según el producto deseado, pero típicamente implican temperaturas controladas y el uso de solventes para facilitar las reacciones.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de piridina, mientras que la reducción puede producir derivados de alcoholes. Las reacciones de sustitución pueden conducir a una amplia gama de compuestos de piridina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 6-amino-2,4-dimetilpiridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su reactividad lo hace valioso en varias reacciones de síntesis orgánica.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y como un posible inhibidor en ensayos bioquímicos.
Medicina: Se está investigando para explorar su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 6-amino-2,4-dimetilpiridina-3-carboxílico implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos amino y ácido carboxílico pueden formar enlaces de hidrógeno e interacciones iónicas con moléculas diana, influenciando su actividad. Las vías específicas involucradas dependen del contexto de su uso, como en ensayos bioquímicos o desarrollo de fármacos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-amino-6-metilpiridina-4-carboxílico: Estructura similar pero con diferentes patrones de sustitución.
4-Amino-2,6-dimetilpirimidina: Un derivado de pirimidina con grupos funcionales similares.
6-Amino-2,4-dimetilpiridina: Carece del grupo ácido carboxílico, lo que lleva a una reactividad diferente.
Singularidad
El ácido 6-amino-2,4-dimetilpiridina-3-carboxílico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
6-amino-2,4-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) |
Clave InChI |
PHERRTUNWASZGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C(=O)O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)


![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)




![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
